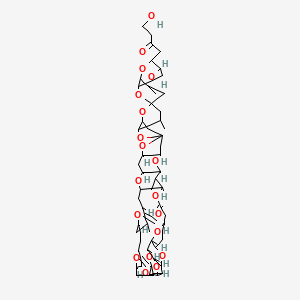CID 6711990
CAS No.:
Cat. No.: VC1810102
Molecular Formula: C61H86O19
Molecular Weight: 1123.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C61H86O19 |
|---|---|
| Molecular Weight | 1123.3 g/mol |
| Standard InChI | InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3/t27-,29?,30?,32?,34?,35?,36?,37?,38+,39+,40?,41?,42?,43+,44?,45+,46?,47?,48+,50+,51+,52?,53?,54?,55+,56?,57?,58?,59+,60+,61+/m1/s1 |
| Standard InChI Key | WVWWZNXKZNACRW-XAWBFGRASA-N |
| Isomeric SMILES | C[C@@H]1CC2CC[C@H]3C(=C)CC(O3)CC[C@]45CC6[C@H](O4)C7C(O6)C(O5)C8[C@@H](O7)CCC(O8)CC(=O)OC9[C@H](CC(C1=C)O2)OC1CC2C(C[C@@]3(O2)C[C@H]2[C@@H](O3)C(C[C@@]3(O2)CC([C@H]2[C@@H](O3)CC(C(O2)CC(=O)CCO)O)C)C)OC1C9C |
| Canonical SMILES | CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
Introduction
Chemical Identity and Fundamental Properties
Isohomohalichondrin B (CID 6711990) is a complex organic compound with the molecular formula C61H86O19 and a calculated molecular weight of 1123.3 g/mol . According to PubChem records, this compound entry was initially created on June 5, 2006, with the most recent modification dated April 5, 2025 . This complex natural product belongs to a class of marine-derived compounds that have drawn significant scientific interest.
Nomenclature and Identification Systems
The compound is formally designated as Isohomohalichondrin B in chemical databases, but researchers utilize several alternative identifiers in various research contexts:
| Official Name | Alternative Identifiers |
|---|---|
| Isohomohalichondrin B | NSC650467 |
| PubChem CID 6711990 | NSC-650467 |
| NCI60_017561 |
These alternative designations, particularly the NSC and NCI60 prefixes, indicate the compound's inclusion in the National Cancer Institute's compound libraries and screening programs . The compound has been cataloged in the NCI-60 human tumor cell line anticancer drug screening program, suggesting preliminary evaluation of its cytotoxic properties.
Structural Characteristics and Complexity
Molecular Architecture
Isohomohalichondrin B possesses an exceptionally complex molecular structure that presents significant challenges for computational analysis and modeling. According to PubChem documentation, the generation of conformer models (3D structure visualization) is restricted for this compound due to multiple factors including "too many atoms" and "too many undefined stereo centers" . This structural complexity reflects the compound's intricate carbon skeleton and multiple stereogenic centers.
Chemical Classification and Natural Origins
Structural Family
Based on its nomenclature and structural characteristics, Isohomohalichondrin B belongs to the halichondrin family of natural products. Halichondrins represent a class of complex polyether macrolides originally isolated from marine sponges, particularly those of the genus Halichondria. These compounds have garnered significant attention in the pharmaceutical research community due to their potent biological activities.
Structural Relationship to Related Compounds
As suggested by its name, Isohomohalichondrin B likely represents a structural variant of the parent compound halichondrin B, potentially differing in the positioning of certain functional groups or stereochemistry at specific carbon centers. The "isohomo" prefix suggests both an isomeric relationship and additional methylene group (homo-) compared to the parent structure.
Physicochemical Properties
Fundamental Physical and Chemical Properties
The following table summarizes the available physicochemical properties of Isohomohalichondrin B:
Biological Significance and Research Applications
Research Challenges
The structural complexity of Isohomohalichondrin B presents significant challenges for synthetic chemistry approaches, limiting large-scale production for biological testing. This complexity has typically necessitated advanced semi-synthetic or total synthetic strategies to provide sufficient material for comprehensive biological evaluation.
Database Information and Repository Status
Database Entries and Identifiers
The compound's presence in multiple chemical and biological databases facilitates cross-referencing and integrated research approaches:
| Database | Identifier | Additional Information |
|---|---|---|
| PubChem | CID 6711990 | Created: 2006-06-05, Modified: 2025-04-05 |
| NCI | NSC-650467 | Included in NCI compound library |
| NCI60 | 017561 | Screening program identifier |
Research Limitations and Future Directions
Structural Elucidation Challenges
As documented in the PubChem database, the structural complexity of Isohomohalichondrin B presents significant challenges for computational analysis and modeling . Further research employing advanced analytical techniques such as X-ray crystallography, multi-dimensional NMR spectroscopy, and mass spectrometry fragmentography could help resolve remaining structural uncertainties.
Synthetic Accessibility
The complex molecular architecture of Isohomohalichondrin B presents substantial challenges for synthetic chemists attempting to develop efficient total or semi-synthetic routes to the compound. Future research directions may include the development of simplified analogues that retain the essential pharmacophoric elements while improving synthetic accessibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume